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A new wave of antifungal agents is poised to change the landscape of treating invasive fungal
infections, offering novel mechanisms of action and hope against resistant pathogens. This
guide provides a head-to-head comparison of four of the most promising agents that have
recently been approved or are in late-stage clinical development: Olorofim, Rezafungin,
Fosmanogepix, and Ibrexafungerp. We delve into their mechanisms of action, in-vitro activity,
clinical efficacy, and safety profiles, supported by experimental data and detailed
methodologies to inform research and drug development professionals.

Executive Summary

The four novel antifungal agents represent significant advancements in the fight against
invasive fungal diseases. Olorofim, a first-in-class orotomide, offers a unique mechanism of
action against difficult-to-treat molds. Rezafungin, a next-generation echinocandin, provides the
convenience of once-weekly dosing. Fosmanogepix, the prodrug of a novel Gwtl inhibitor,
exhibits broad-spectrum activity against a wide range of yeasts and molds. Ibrexafungerp, a
first-in-class triterpenoid, is an oral glucan synthase inhibitor effective against various Candida
species. This guide will provide a detailed, data-driven comparison to aid in the evaluation and
potential application of these new therapies.

Mechanism of Action

A fundamental differentiator of these new agents is their distinct molecular targets within the
fungal cell.
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Olorofim: Belongs to the orotomide class and inhibits the enzyme dihydroorotate
dehydrogenase (DHODH), a key step in the pyrimidine biosynthesis pathway. This disruption
of DNA and RNA synthesis is fungicidal against many molds.[1][2]

Rezafungin: As an echinocandin, it non-competitively inhibits the 1,3-3-D-glucan synthase
enzyme complex, which is essential for the integrity of the fungal cell wall.[3] This action
leads to osmotic instability and cell death.

Fosmanogepix (Manogepix): This agent is the first to inhibit the fungal enzyme Gwtl
(glycosylphosphatidylinositol-anchored wall transfer protein 1). Gwtl is crucial for the
biosynthesis of GPl-anchored proteins, which are vital for cell wall integrity and virulence.

Ibrexafungerp: A triterpenoid that also inhibits the 1,3-B-D-glucan synthase enzyme, but at a
binding site distinct from that of the echinocandins. This difference may allow it to retain
activity against some echinocandin-resistant strains.
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Figure 1: Mechanisms of Action of New Antifungal Agents.

In-Vitro Activity

The in-vitro activity of these agents has been evaluated against a broad range of fungal
pathogens, including resistant isolates. The following tables summarize the Minimum Inhibitory
Concentration (MIC) data from various studies.

- inst Candida Sneci

Fosmanogepix

. Olorofim MIC Rezafungin . Ibrexafungerp

Organism (ugimL) MIC (ug/mL) (Manogepix) MIC (ug/mL)
m m m
M9 Hg MIC (ug/mL) H9

Candida albicans  >2 <0.015-0.25 <0.002 - 0.06 0.03-2
Candida glabrata  >2 <0.015-0.5 <0.008 - 0.125 0.06 -4
Candida auris >2 <0.015-0.25 <0.002 - 0.03 0.06 -2
Candida

o >2 <0.03-2 <0.002 - 0.06 0.03-1
parapsilosis
Candida

o >2 <0.015-0.25 <0.002 - 0.03 0.06 -1

tropicalis
Candida krusei >2 <0.03-0.5 >32 0.25-4

Note: MIC ranges are compiled from multiple sources and may vary based on testing
methodology and specific isolates.

Activity against Aspergillus Species and Rare Molds

© 2025 BenchChem. All rights reserved. 3/13 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12406995?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

Fosmanogepix

. Olorofim MIC Rezafungin . Ibrexafungerp
Organism (Manogepix)
(ng/mL) MEC (pg/mL) MEC (pg/mL)
MEC (pg/mL)
Aspergillus
, <0.008 - 0.06 <0.015-0.125 <0.008 - 0.06 0.06 -1
fumigatus
Aspergillus
0.015-0.125 <0.008 - 0.03 <0.008 - 0.06 0.125-1
flavus
Aspergillus niger  0.015 - 0.125 <0.008 - 0.03 <0.008 - 0.125 0.125-2
Aspergillus
0.015 - 0.06 <0.008 - 0.03 <0.008 - 0.06 0.125-1
terreus
Scedosporium
0.015-0.5 >8 <0.015-0.125 >8
spp.
Lomentospora
- 0.03-1 >8 <0.015-0.25 >8
prolificans
Fusarium spp. 0.03->2 >8 <0.015 - >8 >8

Note: For molds, Minimum Effective Concentration (MEC) is often reported for echinocandins
and other cell wall active agents, representing the lowest concentration that leads to the growth
of abnormal, compact hyphae.

Clinical Efficacy and Safety

Clinical trials have provided valuable data on the efficacy and safety of these new antifungal
agents in treating invasive fungal infections.

Olorofim

In a Phase 2b open-label study (NCT03583164) for patients with limited or no treatment
options, Olorofim demonstrated promising results.
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. Invasive . .

Endpoint (Day . . L. prolificans Scedosporium
Overall (n=100) Aspergillosis

42) (n=17) spp. (h=11)

(n=53)

Successful
44% 47% 53% 55%

Response

All-Cause

) 14% 23% 6% 9%
Mortality

Safety: Olorofim was generally well-tolerated. The most common treatment-related adverse
events were gastrointestinal intolerance (mild and self-limiting) and altered hepatic
biochemistry, which was manageable with dose adjustment or discontinuation in most cases.[4]

(51610718l

Rezafungin

The Phase 3 ReSTORE trial (NCT03667690) compared once-weekly Rezafungin to once-daily
caspofungin for candidemia and invasive candidiasis.

) . Caspofungin Treatment
Endpoint Rezafungin (n=93) .
(n=94) Difference (95% ClI)

Day 14 Global Cure

59.1% 60.6% -1.1% (-14.9 to 12.7)
(EMA)
Day 30 All-Cause

_ 23.7% 21.3% 2.4% (-9.7 to 14.4)

Mortality (FDA)
Day 5 Mycological

71.1% 50.0% 21.1% (-0.2 to0 40.2)

Eradication

Safety: The rates of adverse events and serious adverse events were similar between the
Rezafungin and caspofungin arms. Common treatment-emergent adverse events included
pyrexia, hypokalemia, pneumonia, and septic shock.[9][10][11][12][13]

Fosmanogepix

© 2025 BenchChem. All rights reserved. 5/13 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC4786614/
https://www.reddit.com/r/microbiology/comments/1h45ws6/timekill_assay_of_a_fumigatus/
https://www.researchgate.net/publication/284812071_Time-Kill_Kinetics_and_In_Vitro_Antifungal_Susceptibility_of_Non-fumigatus_Aspergillus_Species_Isolated_from_Patients_with_Ocular_Mycoses
https://scholars.uthscsa.edu/en/publications/a-mini-review-of-in-vitro-data-for-candida-species-including-c-au/
https://www.researchgate.net/publication/395994929_In_vitro_evaluation_of_olorofim_and_antifungal_combinations_against_Aspergillus_and_Candida_species
https://pmc.ncbi.nlm.nih.gov/articles/PMC10848775/
https://academic.oup.com/ofid/article/4/suppl_1/S73/4294976
https://www.mdpi.com/2309-608X/10/5/362
https://journals.asm.org/doi/10.1128/aac.00137-25
https://scholars.uthscsa.edu/en/publications/the-antifungal-pipeline-fosmanogepix-ibrexafungerp-olorofim-opelc/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12406995?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative

Check Availability & Pricing

A Phase 2 trial evaluated Fosmanogepix for the first-line treatment of candidemia in non-

neutropenic adults.

Endpoint

Fosmanogepix (mITT, n=20)

Treatment Success at EOST

80% (16/20)

Day 30 Survival

85% (17/20)

Another Phase 2 study (AEGIS, NCT04240886) assessed Fosmanogepix in patients with

invasive mold diseases.

Endpoint (n=20) Result
Day 42 All-Cause Mortality 25%
DRC-Assessed Global Response Success 40%

Safety: Fosmanogepix was well-tolerated with no treatment-related serious adverse events or

discontinuations in the candidemia trial. In the invasive mold disease trial, the safety profile was
considered acceptable in high-risk patients.[14][15][16][17][18]

Ibrexafungerp

The VANISH 303 (NCT03734991) and VANISH 306 (NCT03987620) Phase 3 trials evaluated a
one-day oral regimen of Ibrexafungerp for vulvovaginal candidiasis (VVC).

Endpoint (Test of

Ibrexafungerp

Placebo (Pooled,

P-value
Cure, Day 10-14) (Pooled, n=376) n=182)
Clinical Cure 56.9% 35.7% <0.0001
Mycological
o 54.0% 24.2% <0.0001
Eradication
Overall Success 46.1% 28.4% 0.022 (VANISH 306)
Symptom Resolution
66.8% 48.4% <0.0001
at Follow-up (Day 25)
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Safety: Ibrexafungerp was generally well-tolerated. The most frequently reported adverse
events were gastrointestinal in nature, primarily mild to moderate diarrhea and nausea.[2][3]
[19][20]

Experimental Protocols
In-Vitro Susceptibility Testing: Broth Microdilution

The in-vitro activity of these antifungal agents is primarily determined using the broth
microdilution method according to the guidelines of the Clinical and Laboratory Standards
Institute (CLSI) document M38-A2 for molds and M27-A3/S4 for yeasts.
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Figure 2: Generalized Broth Microdilution Workflow.

Key Methodological Steps:

¢ Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. For molds,
conidia are harvested and suspended in sterile saline with a surfactant (e.g., Tween 80). For
yeasts, colonies are suspended in sterile saline. The suspension is adjusted to a specific
turbidity, typically a 0.5 McFarland standard, and then further diluted in RPMI 1640 medium

© 2025 BenchChem. All rights reserved. 8/13 Tech Support


https://www.benchchem.com/product/b12406995?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12406995?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Validation & Comparative

Check Availability & Pricing

to achieve a final inoculum concentration of approximately 0.4 x 104 to 5 x 104 CFU/mL for
molds and 0.5 x 103 to 2.5 x 103 CFU/mL for yeasts.[1]

» Antifungal Agent Dilution: The antifungal agents are prepared in 2-fold serial dilutions in 96-
well microtiter plates.

 Incubation: The inoculated plates are incubated at 35°C. Incubation times vary depending on
the fungus, typically 24-48 hours for yeasts and 48-96 hours for molds.

e Endpoint Determination:

o MIC (Minimum Inhibitory Concentration): For yeasts and for azoles and polyenes against
molds, the MIC is the lowest drug concentration that causes a significant reduction in
growth (typically =50% or =90% inhibition) compared to the growth control.

o MEC (Minimum Effective Concentration): For echinocandins and other cell wall active
agents against molds, the MEC is the lowest drug concentration at which short, stubby,
and highly branched hyphae are observed.

In-Vivo Efficacy Testing: Murine Model of Invasive
Aspergillosis

Murine models are crucial for evaluating the in-vivo efficacy of new antifungal agents against
invasive aspergillosis.
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Figure 3: Typical Workflow for a Murine Model of Invasive Aspergillosis.

Key Methodological Steps:

+ Animal Model: Typically, male or female mice of a specific strain (e.g., BALB/c, C57BL/6) are
used.

* Immunosuppression: To render the mice susceptible to infection, they are
immunosuppressed using agents such as cyclophosphamide (e.g., 150-250 mg/kg
intraperitoneally) and/or cortisone acetate (e.g., 200-250 mg/kg subcutaneously)
administered a few days before infection.

« Infection: Mice are infected intranasally or via inhalation with a suspension of Aspergillus
fumigatus conidia.
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o Treatment: Treatment with the antifungal agent is initiated at a specified time post-infection
and administered for a defined period.

o Endpoints: Efficacy is assessed by monitoring survival, and by quantifying the fungal burden
in target organs (e.g., lungs, kidneys) through colony-forming unit (CFU) counts or
guantitative PCR at the end of the study.

Conclusion and Future Perspectives

The emergence of Olorofim, Rezafungin, Fosmanogepix, and Ibrexafungerp marks a pivotal
moment in antifungal therapy. Their diverse mechanisms of action and spectra of activity offer
new strategies for managing invasive fungal infections, particularly those caused by resistant
pathogens. Olorofim's unique target provides a much-needed option for difficult-to-treat molds.
Rezafungin's pharmacokinetic profile improves convenience and may enhance patient
adherence. Fosmanogepix's broad-spectrum activity and oral formulation make it a versatile
agent. Ibrexafungerp provides a new oral treatment option for Candida infections, including
those with reduced susceptibility to azoles.

As these agents move further into clinical practice, ongoing research will be crucial to fully
understand their optimal use, potential for combination therapy, and the development of any
resistance. The data presented in this guide provides a foundational comparison to aid
researchers and clinicians in navigating this new era of antifungal therapeutics. The continued
development of novel agents with diverse mechanisms of action remains a critical priority in the
global fight against life-threatening fungal diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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